5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl piperazine moiety and a methylsulfanyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine derivative.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a coupling reaction, often using a carbonyl activation method such as carbodiimide coupling or via an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorophenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidines and piperazines.
Scientific Research Applications
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Studies: Used in research to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine: Lacks the 5-chloro substitution, which may affect its biological activity.
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfanyl group, potentially altering its reactivity and pharmacological properties.
Uniqueness
The unique combination of the chlorophenyl piperazine moiety and the methylsulfanyl group in the pyrimidine ring distinguishes this compound from its analogs, potentially offering unique pharmacological profiles and reactivity patterns.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4OS/c1-24-16-19-10-13(18)14(20-16)15(23)22-7-5-21(6-8-22)12-4-2-3-11(17)9-12/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCOTOKDFRUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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